3,3-Bis(p-chlorophenyl)propionic acid
Description
Structure
3D Structure
Properties
CAS No. |
2540-35-4 |
|---|---|
Molecular Formula |
C15H12Cl2O2 |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) |
InChI Key |
USABTSSPDBXQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Classical Synthetic Routes to 3,3-Bis(p-chlorophenyl)propionic Acid
The classical synthesis of this compound often involves multi-step procedures that rely on well-established organic reactions. A primary route involves the condensation of a suitable chlorophenyl precursor followed by functional group manipulations.
One potential, though not explicitly detailed in the provided search results for this specific molecule, classical approach could involve a variation of the Friedel-Crafts reaction. This would likely entail the reaction of a p-chlorophenyl-substituted electrophile with a source of the propionic acid backbone, or a precursor that can be subsequently converted to the carboxylic acid.
Another classical approach for a structurally related compound, 3-p-chlorophenyl-3,3-diphenylpropionic acid, involves the reaction of (p-chlorophenyl)diphenyl carbinol with malonic acid at elevated temperatures. nih.gov This suggests that a similar condensation strategy might be adaptable for the synthesis of this compound, likely starting from a bis(p-chlorophenyl)methanol derivative.
The key condensation step in the synthesis of diarylpropionic acids often proceeds through a Friedel-Crafts-type mechanism. sigmaaldrich.combyjus.commasterorganicchemistry.com In this reaction, a Lewis acid catalyst activates an acylating or alkylating agent, generating a carbocationic intermediate. byjus.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring of the second reactant, leading to the formation of a new carbon-carbon bond.
The mechanism of a Friedel-Crafts acylation, a related and often precursor reaction, involves the following key steps:
Formation of the acylium ion: The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates to the acyl halide or anhydride, facilitating the departure of the halide and forming a resonance-stabilized acylium ion. sigmaaldrich.combyjus.commasterorganicchemistry.com
Electrophilic aromatic substitution: The acylium ion acts as an electrophile and attacks the aromatic ring, forming a sigma complex (arenium ion). byjus.com
Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product. byjus.com
For the synthesis of the target molecule, a condensation reaction would likely involve the generation of a bis(p-chlorophenyl)methyl cation or a related electrophilic species that then reacts with a three-carbon synthon.
Reduction steps, if employed to convert an unsaturated precursor to the final propionic acid, typically involve catalytic hydrogenation. For instance, the reduction of a cinnamic acid derivative to a propionic acid can be achieved using hydrogen gas in the presence of a palladium catalyst. acs.org The mechanism involves the adsorption of both the unsaturated substrate and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.
The choice of catalyst is crucial in Friedel-Crafts reactions to achieve high selectivity and yield. Traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used. sigmaaldrich.combyjus.comnih.gov However, they often need to be used in stoichiometric amounts due to complexation with the product, leading to significant waste. sigmaaldrich.com
Modern catalyst systems aim to overcome these limitations. The exploration of various Lewis acids has been a key area of research. For instance, metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been shown to be efficient catalysts for Friedel-Crafts acylations, sometimes offering better regioselectivity and reaction rates compared to traditional catalysts, especially when used in ionic liquids. organic-chemistry.org
For the synthesis of related aryl propionic acids, palladium-based catalysts are pivotal, particularly in carbonylation reactions of styrenes. mdpi.com The choice of ligand for the palladium catalyst can significantly influence the chemo- and regioselectivity of the reaction. mdpi.com
The use of solid acid catalysts is another approach to enhance selectivity and facilitate catalyst recovery. Zeolites and other solid acids are employed in industrial-scale Friedel-Crafts alkylations. acs.org For acylation reactions, supported catalysts like poly(4-vinylpyridine)-supported trifluoromethanesulfonic acid and zinc oxide have been investigated as more environmentally friendly alternatives to traditional Lewis acids. sigmaaldrich.comorganic-chemistry.org
| Catalyst System | Reaction Type | Advantages |
| AlCl₃, FeCl₃ | Friedel-Crafts Acylation/Alkylation | Readily available, effective for many substrates. sigmaaldrich.combyjus.comnih.gov |
| Metal Triflates (e.g., Cu(OTf)₂) | Friedel-Crafts Acylation | High efficiency, improved regioselectivity, potential for use in green solvents like ionic liquids. organic-chemistry.org |
| Palladium Complexes | Carbonylation | High regioselectivity in the synthesis of 2-aryl propionic acids. mdpi.com |
| Solid Acids (e.g., Zeolites, ZnO) | Friedel-Crafts Reactions | Reusability, reduced waste, environmentally friendlier. organic-chemistry.orgacs.org |
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of sustainable methods that minimize environmental impact and maximize resource efficiency.
The application of green chemistry principles to the synthesis of diarylpropionic acids focuses on several key areas:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids. researchgate.netnih.gov
Catalysis: Employing catalytic rather than stoichiometric reagents to minimize waste. This includes the use of recyclable solid acid catalysts and biocatalysts. researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. fao.org
For example, the use of zinc oxide as a reusable catalyst in solvent-free Friedel-Crafts acylation represents a greener alternative to traditional methods. organic-chemistry.org Similarly, conducting reactions in aqueous media, where possible, can significantly reduce the environmental footprint of a synthesis.
Electrochemical methods offer a sustainable alternative for the synthesis of carboxylic acids. acs.orgacs.orgchemrxiv.orgnih.govchemrxiv.org These methods utilize electricity as a "reagent," avoiding the need for harsh oxidizing or reducing agents.
Electrochemical carboxylation, for instance, can be used to introduce a carboxylic acid group into an organic molecule. nih.gov While a specific electrochemical synthesis for this compound is not detailed in the provided search results, the general principle could involve the electrochemical reduction of a suitable precursor, such as 1,1-bis(p-chlorophenyl)ethylene, in the presence of carbon dioxide.
Decarboxylative transformations, often electrochemically driven, can also be employed. acs.orgchemrxiv.orgnih.gov These reactions typically involve the removal of a carboxyl group from a carboxylic acid to generate a radical or carbocation intermediate, which can then undergo further reactions. While this is more commonly used to form alkenes from carboxylic acids, modifications of such principles could potentially be applied in a synthetic route towards the target molecule. acs.orgchemrxiv.orgnih.gov
Derivatization from Related Chlorophenylpropanoic Acids
The synthesis of this compound can potentially be achieved through the derivatization of other readily available chlorophenylpropanoic acids.
A plausible, though unconfirmed, route could involve the Friedel-Crafts alkylation of chlorobenzene (B131634) with a derivative of 3-chloropropionic acid. For instance, the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of a Lewis acid could lead to the formation of a chloropropiophenone intermediate, which would then need to be further elaborated.
Alternatively, a starting material like 3-(p-chlorophenyl)propanoic acid could potentially undergo a second arylation at the 3-position. This would require the activation of the C-H bond at this position, possibly through the formation of an enolate or a similar intermediate, followed by reaction with an electrophilic source of the second p-chlorophenyl group. However, controlling the regioselectivity of such a reaction would be a significant challenge.
Stereoselective Synthesis of Chiral Analogs
The generation of chiral analogs of this compound, which possess a stereocenter at the C3 position, necessitates the use of stereoselective synthetic methodologies. While specific literature detailing the asymmetric synthesis of this compound is not extensively documented, established methods for the stereoselective synthesis of related 3,3-diarylpropionic acid structures can be applied. The primary strategies revolve around catalytic asymmetric conjugate addition reactions and the use of chiral auxiliaries.
A prominent and highly effective method for the enantioselective synthesis of chiral 3,3-diarylpropanoic acids is the rhodium-catalyzed asymmetric 1,4-conjugate addition of an arylboronic acid to a β-arylacrylate. This approach allows for the direct installation of the second aryl group in a stereocontrolled manner.
For the synthesis of a chiral analog of this compound, a plausible reaction pathway would involve the rhodium-catalyzed conjugate addition of p-chlorophenylboronic acid to an ester of p-chlorocinnamic acid. The enantioselectivity of this reaction is induced by a chiral phosphine ligand coordinated to the rhodium center. A variety of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, have been successfully employed in similar transformations.
The general mechanism for this catalytic cycle is understood to involve the formation of a chiral rhodium-aryl species, which then undergoes conjugate addition to the α,β-unsaturated ester. Subsequent protonolysis of the resulting rhodium enolate releases the chiral product and regenerates the catalyst. The choice of chiral ligand is crucial in determining the enantiomeric excess (e.e.) of the final product.
The following table outlines the key components and expected outcomes for such a stereoselective synthesis:
| Reactant 1 | Reactant 2 | Catalyst | Chiral Ligand | Solvent | Product |
| Methyl p-chlorocinnamate | p-Chlorophenylboronic acid | [Rh(cod)₂]BF₄ | (S)-BINAP | Toluene/H₂O | (S)-Methyl 3,3-bis(p-chlorophenyl)propanoate |
| Ethyl p-chlorocinnamate | p-Chlorophenylboronic acid | Rh(acac)(CO)₂ | (R)-BINAP | Dioxane/H₂O | (R)-Ethyl 3,3-bis(p-chlorophenyl)propanoate |
Following the asymmetric conjugate addition, the resulting chiral ester can be hydrolyzed under standard basic or acidic conditions to yield the desired chiral this compound.
Another potential, though less direct, chemical method for achieving stereoselectivity is through the use of chiral auxiliaries. In this approach, a chiral auxiliary is covalently attached to the acrylic acid precursor, forming a chiral α,β-unsaturated substrate. The conjugate addition of a p-chlorophenyl nucleophile, often in the form of an organocuprate reagent, proceeds with diastereoselectivity controlled by the chiral auxiliary. Subsequent cleavage of the auxiliary affords the enantiomerically enriched this compound. Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine amides. nih.gov
While asymmetric hydrogenation of a corresponding 3,3-bis(p-chlorophenyl)propenoic acid is another conceivable route, the rhodium-catalyzed conjugate addition of arylboronic acids generally offers a more direct and versatile method for accessing a wide range of chiral 3,3-diarylpropionic acids with high enantioselectivity. wiley-vch.denih.govnih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules like 3,3-Bis(p-chlorophenyl)propionic acid. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
COSY: This experiment would reveal the coupling between adjacent protons. For this compound, it would show a correlation between the methine proton (CH) at the C3 position and the methylene protons (CH₂) at the C2 position of the propionic acid chain.
HSQC: This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for the C2 and C3 atoms based on the already assigned proton signals.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons, such as the C1 (carboxyl) and the ipso-carbons of the chlorophenyl rings, by observing their long-range correlations with the protons of the propionic acid backbone.
The expected ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group. Aromatic protons would typically appear in the downfield region of the ¹H NMR spectrum, and their splitting patterns would depend on their position relative to the chlorine atom. libretexts.org The propionic acid moiety's protons would be observed further upfield. In the ¹³C NMR spectrum, the carboxyl carbon would be the most downfield signal, followed by the aromatic carbons, with the aliphatic carbons of the propionic acid chain appearing at the most upfield positions. aocs.org
Table 1: Predicted NMR Data for this compound | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | | :--- | :--- | :--- | :--- | | H2 | ~2.8 | C1, C3, C4 | | H3 | ~4.5 | C2, C4, C1', C1'' | | Aromatic H | ~7.2-7.4 | C-ipso, C-ortho, C-meta | | C1 (COOH) | | ~175 | H2, H3 | | C2 (CH₂) | | ~40 | H3 | | C3 (CH) | | ~50 | H2 | | Aromatic C | | ~128-145 | Aromatic H, H3 |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar functional groups and structural motifs.
The two chlorophenyl rings in this compound can rotate around the C3-C(ipso) single bonds. This rotation is likely to be sterically hindered, potentially leading to different stable conformations (rotamers). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information on the energy barriers to this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the non-equivalent aromatic protons and carbons. As the temperature increases, these signals would broaden and eventually coalesce into averaged signals, allowing for the calculation of the rotational energy barrier.
Computational modeling can complement experimental NMR data to determine the most stable conformations and the energy landscape of the molecule.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments. For this compound (C₁₅H₁₂Cl₂O₂), the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable for the molecular ion and any chlorine-containing fragments, aiding in their identification.
The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:
Loss of the carboxylic acid group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da). libretexts.org
Cleavage of the propionic acid chain: Fragmentation can occur along the propionic acid backbone.
Loss of HCl: Elimination of a chlorine atom along with a hydrogen atom is a possible fragmentation pathway for chlorinated aromatic compounds.
Formation of a diarylmethyl cation: Cleavage of the C2-C3 bond could lead to the formation of a stable bis(p-chlorophenyl)methyl cation.
Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation Data
| m/z (Predicted) | Possible Formula | Description of Loss |
|---|---|---|
| 294.0214 | [C₁₅H₁₂Cl₂O₂]⁺ | Molecular Ion |
| 249.0285 | [C₁₄H₁₂Cl₂]⁺ | Loss of COOH |
| 213.0521 | [C₁₄H₁₁Cl]⁺ | Loss of COOH and Cl |
Note: The m/z values are calculated for the most abundant isotopes.
Tandem mass spectrometry (MS/MS) is invaluable for the structural characterization of derivatives of this compound, such as its esters or amides. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the derivative) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide detailed structural information. This technique is particularly useful for identifying the site of derivatization and for distinguishing between isomers. The fragmentation patterns would be characteristic of the specific derivative, with losses corresponding to the derivatizing group being prominent. unito.itnih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups.
For this compound, the following characteristic vibrational bands would be expected:
O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ in the FT-IR spectrum, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ in the FT-IR spectrum, corresponding to the carbonyl group of the carboxylic acid. researchgate.net
C-O Stretch: An absorption band in the 1320-1210 cm⁻¹ region, associated with the C-O single bond of the carboxylic acid.
Aromatic C=C Stretches: Several bands in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic rings. libretexts.org
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹, indicating the presence of the carbon-chlorine bond.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric C=C stretching of the phenyl rings would be particularly Raman active.
Table 3: Summary of Key Spectroscopic Data for Compound Identification
| Compound Name | Chemical Formula | Molecular Weight | Key Spectroscopic Features |
|---|
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. Methods like Ab Initio and Density Functional Theory (DFT) would be employed to model the compound's behavior.
These calculations would determine how electrons are distributed across the 3,3-Bis(p-chlorophenyl)propionic acid molecule. This involves mapping the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. An electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. For this compound, key parameters such as vibrational frequencies (IR and Raman spectra), and NMR chemical shifts could be calculated. Molecular properties like dipole moment, polarizability, and ionization potential would also be determined, providing a comprehensive electronic profile of the molecule.
Molecular Dynamics Simulations for Conformational Analysis
Due to the presence of rotatable single bonds, the propionic acid chain and the two p-chlorophenyl rings can adopt various spatial arrangements. Molecular dynamics (MD) simulations would model the movement of the atoms over time, allowing for an exploration of the compound's conformational landscape. This analysis would identify the most stable, low-energy conformations of the molecule, which is critical for understanding its biological activity and interactions with other molecules.
Reaction Mechanism Modeling and Transition State Analysis
Should this compound be involved in chemical reactions, computational modeling could elucidate the step-by-step mechanism. This involves calculating the energy profile of the reaction pathway, identifying intermediate structures, and, most importantly, locating and characterizing the transition state—the highest energy point along the reaction coordinate. Understanding the transition state is key to determining the reaction's feasibility and rate.
Structure-Reactivity Relationship Predictions
By correlating the computed electronic and structural properties with chemical reactivity, a structure-reactivity relationship (SRR) could be established. For example, the calculated energies of the HOMO and LUMO orbitals can be used as descriptors to predict how the molecule will behave in different chemical environments. This predictive capability is a powerful tool in chemical research, allowing scientists to forecast a molecule's behavior without conducting extensive laboratory experiments.
Analytical Chemistry and Detection Methodologies
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 3,3-Bis(p-chlorophenyl)propionic acid, providing the necessary separation from interfering compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with specific applications and advantages.
Reverse-phase HPLC (RP-HPLC) is a widely applied method for the analysis of this compound and related compounds. sielc.com Method development focuses on optimizing the separation on a C18 stationary phase with a suitable mobile phase, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer. researchgate.netpensoft.net
A typical RP-HPLC method involves an isocratic elution system. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer (e.g., pH 3) in a 50:50 (v/v) ratio can achieve effective separation on a C18 column. pensoft.net Detection is commonly performed using a UV/VIS detector, with wavelengths around 225 nm providing good sensitivity for the analyte. pensoft.net For methods intended to be coupled with mass spectrometry, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com
Validation of the HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.net Key validation parameters include:
Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.
Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as the relative standard deviation (RSD).
Accuracy: Determined by recovery studies, indicating the closeness of the measured value to the true value.
Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Example of HPLC Method Parameters for a Chlorophenyl Propanoic Acid Derivative This table is based on a validated method for a structurally related compound and illustrates typical parameters.
| Parameter | Value |
|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/VIS at 225 nm |
| Column Temperature | 30 °C |
| Elution Mode | Isocratic |
Source: pensoft.net
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. Since this compound is a carboxylic acid with low volatility, a derivatization step is typically required to convert it into a more volatile ester form (e.g., methyl ester) prior to GC analysis. This process enhances thermal stability and improves chromatographic peak shape.
The analysis is performed on a capillary column, often with a non-polar or medium-polarity stationary phase. The choice of detector is critical for achieving the required sensitivity and selectivity. Flame Ionization Detection (FID) can be used, but for trace analysis in complex matrices, more selective detectors like the Electron Capture Detector (ECD) are preferred due to the presence of chlorine atoms in the molecule.
GC-based methods are particularly effective for analyzing legacy organochlorine pesticides and their metabolites. rsc.org The methodology often involves a liquid-liquid extraction of the analyte from the sample, followed by a clean-up step, derivatization, and finally injection into the GC system. icho.edu.pl An internal standard, such as n-butyric acid, can be used to improve the accuracy and precision of the quantification. cerealsgrains.org
Since this compound possesses a chiral center, it can exist as two enantiomers. The separation and quantification of individual enantiomers are important in toxicology and environmental fate studies, as they can exhibit different biological activities. Chiral chromatography is the primary technique used for this purpose.
Chiral separation can be achieved using either HPLC or GC with a chiral stationary phase (CSP). iapc-obp.com In HPLC, CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) are very common and effective for a wide range of chiral compounds. researchgate.netup.pt The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. iapc-obp.com
Alternatively, a chiral mobile phase additive can be used with a standard achiral column, or the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. iapc-obp.com
Table 2: Common Approaches in Chiral Chromatography
| Approach | Description |
|---|---|
| Chiral Stationary Phase (CSP) | A chiral selector is immobilized on the solid support (e.g., silica). Enantiomers are separated based on differential interactions with the CSP. This is the most common approach. iapc-obp.com |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase. Separation occurs on a conventional achiral column through the formation of diastereomeric complexes in the mobile phase. iapc-obp.com |
| Diastereomeric Derivatization | The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column. |
Source: iapc-obp.comup.pt
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
To achieve unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide both retention time data from the chromatography and mass-to-charge ratio (m/z) data from the mass spectrometer.
GC-MS is particularly well-suited for the analysis of DDT and its metabolites, often outperforming LC-MS for these specific compounds. rsc.orgicho.edu.pl After separation on the GC column, molecules are ionized (commonly by electron ionization, EI), and the resulting fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries for positive identification.
LC-MS combines the separation power of HPLC with the detection capabilities of MS. It is advantageous as it often does not require the derivatization step needed for GC, which simplifies sample preparation. rsc.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this class of compounds. By selecting specific ions to monitor (Selected Ion Monitoring, SIM) or specific fragmentation transitions (Selected Reaction Monitoring, SRM), the sensitivity and selectivity of the analysis can be significantly enhanced, allowing for trace-level detection in complex samples. rsc.org
Advanced MS acquisition methods, such as data-dependent acquisition (DDA) and data-independent acquisition (DIA), can be employed for untargeted screening and comprehensive profiling of metabolites in a sample. mdpi.com
Spectrophotometric and Electrochemical Detection Methodologies
While MS provides the highest degree of specificity, other detection methods are also employed. Spectrophotometric detection, particularly UV/VIS, is a standard and robust method used in HPLC. pensoft.net A Diode-Array Detector (DAD) can be used to acquire the full UV-Vis spectrum of the eluting compounds, which aids in peak purity assessment and compound identification. google.com The selection of an optimal wavelength, where the analyte has maximum absorbance and matrix interferences are minimal, is key to this method's success. google.com
Electrochemical detection offers an alternative with high sensitivity for electroactive compounds. Potentiometric sensors, based on ion-selective electrodes, can be designed for specific analytes. This involves creating a membrane, often made of PVC, that incorporates an ionophore—a molecule that selectively binds to the target ion. ias.ac.in The binding event at the electrode surface generates a potential difference that is proportional to the concentration of the analyte. While not commonly reported for this compound itself, potentiometric sensors have been developed for other chlorophenyl compounds, demonstrating the potential of this methodology for selective and sensitive detection. ias.ac.inmdpi.com
Development of Sample Preparation Strategies for Complex Environmental Matrices
The analysis of this compound in environmental samples like soil, sediment, or water requires meticulous sample preparation to remove interfering substances and concentrate the analyte to a detectable level. The complexity of the matrix dictates the extent of the preparation required. mdpi.comlnhb.fr
A typical sample preparation workflow for solid matrices like soil includes several steps:
Drying: To remove water content. lnhb.fr
Grinding/Sieving: To ensure homogeneity and increase the surface area for efficient extraction. lnhb.fr
Extraction: This is a critical step to move the analyte from the sample matrix into a liquid solvent. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. The choice of solvent is crucial; for GC analysis, solvents like dichloromethane or ethyl acetate are often used. icho.edu.pl
Clean-up/Purification: The crude extract is often passed through a solid-phase extraction (SPE) cartridge or a column containing materials like silica gel or Florisil to remove co-extracted matrix components that could interfere with the analysis.
For liquid samples, such as water, the strategy often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the aqueous phase and concentrate it. The entire process, from sampling design to final analysis, should be guided by Data Quality Objectives (DQO) to ensure the results are reliable and fit for purpose. researchgate.net
Method Validation and Quality Assurance Protocols
The reliability and accuracy of any analytical method used for the detection and quantification of this compound are paramount for ensuring data quality and consistency. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Quality assurance (QA) protocols are a set of procedures undertaken to ensure that the analytical results are consistently reliable. These protocols are integral to the analytical workflow, from sample receipt to data reporting.
For the analysis of this compound, analytical methods such as high-performance liquid chromatography (HPLC) are often employed. A reverse-phase (RP) HPLC method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com The validation of such a method would be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.netpensoft.net
Key validation parameters that must be thoroughly investigated include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of injections of solutions of known concentrations and analyzing the response. The relationship between concentration and response is then expressed as a correlation coefficient (r²) from a linear regression analysis.
Table 1: Representative Linearity Data for an HPLC-UV Method
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 5 | 125,430 |
| 10 | 251,890 |
| 25 | 630,120 |
| 50 | 1,248,750 |
| 100 | 2,501,340 |
| Correlation Coefficient (r²) | 0.9995 |
This table is a representative example of linearity data and is not derived from a specific study on this compound.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements and is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time.
Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility expresses the precision between laboratories.
Table 2: Example of Precision and Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
|---|---|---|---|
| 10 | 9.8 | 98.0 | 1.5 |
| 50 | 50.7 | 101.4 | 1.1 |
This table is a representative example of precision and accuracy data and is not derived from a specific study on this compound.
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These are crucial for the analysis of trace amounts of the compound.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these parameters could include the pH of the mobile phase, the mobile phase composition, column temperature, and flow rate.
Quality assurance protocols involve the implementation of standard operating procedures (SOPs), regular calibration of instruments, and the use of quality control (QC) samples. QC samples, including blanks, standards, and spiked samples, are typically analyzed with each batch of samples to monitor the performance of the analytical method. A system suitability test is performed before each analytical run to ensure the chromatographic system is performing adequately. pensoft.net
Environmental Chemical Fate and Mechanistic Degradation Studies
Photolytic Degradation Pathways and Kinetics in Abiotic Systems
Photolytic degradation, involving the absorption of light energy, represents a significant abiotic pathway for the transformation of organic compounds in the environment. This process can occur through direct absorption of photons by the molecule or indirectly through reactions with photochemically generated reactive species.
Direct photolysis occurs when a chemical absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm), leading to its electronic excitation and subsequent chemical transformation. For chlorinated aromatic compounds like 3,3-Bis(p-chlorophenyl)propionic acid, the primary mechanism of direct photolysis is often the homolytic cleavage of the carbon-chlorine (C-Cl) bond. This process generates a phenyl radical and a chlorine radical. The highly reactive phenyl radical can then undergo various reactions, such as hydrogen abstraction from the surrounding medium to form a dechlorinated product, or reaction with oxygen to form phenolic compounds.
In natural waters, the presence of dissolved organic matter (DOM), nitrate, and nitrite ions can lead to the formation of highly reactive oxygen species (ROS) upon irradiation with sunlight. Among these, the hydroxyl radical (•OH) is one of the most potent and non-selective oxidants. Indirect photolysis initiated by hydroxyl radicals is often a more significant degradation pathway for persistent organic pollutants than direct photolysis.
The reaction of this compound with hydroxyl radicals is expected to proceed via several mechanisms, including:
Hydroxyl radical addition to the aromatic ring: This is a major pathway for the degradation of aromatic compounds by •OH, leading to the formation of hydroxylated intermediates. These intermediates are often more susceptible to further oxidation and ring cleavage.
Hydrogen abstraction from the propionic acid side chain: The aliphatic side chain also presents sites for hydrogen abstraction by hydroxyl radicals, which can lead to the formation of various oxidation products.
The rate of indirect photolysis is dependent on the steady-state concentration of the reactive species and the second-order rate constant for the reaction between the compound and the species. Although specific kinetic data for this compound are scarce, rate constants for the reaction of hydroxyl radicals with similar chlorinated aromatic compounds are typically in the range of 10^8 to 10^10 M⁻¹s⁻¹.
Advanced Oxidation Processes (AOPs) for Chemical Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals. AOPs are particularly effective for the degradation of persistent and toxic organic compounds that are resistant to conventional treatment methods.
Common AOPs that could be applied for the degradation of this compound include:
Ozonation (O₃): Ozone can react directly with the aromatic rings of the molecule or decompose to form hydroxyl radicals, which then drive the oxidation.
O₃/H₂O₂: The addition of hydrogen peroxide to ozonation enhances the formation of hydroxyl radicals, thereby increasing the oxidation efficiency.
UV/H₂O₂: The photolysis of hydrogen peroxide with ultraviolet light is a well-established method for generating hydroxyl radicals.
Fenton and photo-Fenton processes (Fe²⁺/H₂O₂ and Fe²⁺/H₂O₂/UV): These processes generate hydroxyl radicals through the reaction of ferrous ions with hydrogen peroxide, with the photo-Fenton process being enhanced by UV light.
The degradation of this compound via AOPs is expected to proceed through the attack of hydroxyl radicals on the aromatic rings and the propionic acid side chain, leading to hydroxylation, dechlorination, and eventual mineralization to carbon dioxide, water, and inorganic chloride ions. The efficiency of these processes depends on various operational parameters, including pH, temperature, and the concentrations of the oxidant and catalyst.
Hydrolytic and Solvolytic Transformation Mechanisms
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, the primary site for potential hydrolysis would be the carboxylic acid group. However, the carbon-carbon and carbon-chlorine bonds in the aromatic rings are generally stable to hydrolysis under typical environmental pH and temperature conditions. The propionic acid side chain is also relatively resistant to hydrolysis. Therefore, hydrolytic and solvolytic transformations are not expected to be significant degradation pathways for this compound in the environment.
Biodegradation Pathways in Environmental Contexts (Focus on chemical transformation, not ecological impact)
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many organic pollutants. The presence of chlorine atoms on the aromatic rings of this compound makes it more resistant to microbial degradation compared to its non-chlorinated analog. However, various microorganisms have been shown to degrade chlorinated aromatic compounds.
The biodegradation of this compound can potentially proceed through several pathways, drawing parallels from the microbial degradation of DDT and other chlorinated aromatic compounds. These pathways often involve initial transformations that increase the polarity and bioavailability of the compound, followed by ring cleavage and further metabolism.
While specific studies identifying the microbial transformation products of this compound are limited, analogous pathways for related compounds suggest potential metabolites. For instance, the microbial degradation of DDT, which shares the bis(p-chlorophenyl) moiety, is known to produce a variety of intermediates.
Potential microbial transformation pathways for this compound could involve:
Dechlorination: Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a common initial step in the anaerobic biodegradation of chlorinated compounds. This would lead to the formation of mono-chlorinated and non-chlorinated phenylpropionic acid derivatives.
Hydroxylation: Aerobic bacteria often initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the aromatic ring using monooxygenase or dioxygenase enzymes. This would result in the formation of various hydroxylated and dihydroxylated intermediates.
Side-chain oxidation: The propionic acid side chain can be a target for microbial oxidation, potentially leading to the formation of shorter-chain carboxylic acids or other oxidized products.
Ring cleavage: Following hydroxylation, the aromatic rings can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic dicarboxylic acids that can then be funneled into central metabolic pathways.
Fungal degradation is another important pathway for the transformation of persistent organic pollutants. White-rot fungi, in particular, possess non-specific extracellular lignin-modifying enzymes, such as lignin peroxidases and manganese peroxidases, which can oxidize a wide range of recalcitrant compounds, including chlorinated aromatics. Fungal degradation of chlorinated propionic acids has been documented, suggesting a potential role for fungi in the transformation of this compound in soil and sediment environments. researchgate.netdergipark.org.tr
| Potential Transformation Pathway | Description | Potential Products |
| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom under anaerobic conditions. | 3-(p-chlorophenyl)-3-phenylpropionic acid, 3,3-Diphenylpropionic acid |
| Aromatic Hydroxylation | Introduction of hydroxyl groups onto the aromatic rings by mono- or dioxygenases. | Hydroxylated derivatives of this compound |
| Side-Chain Oxidation | Oxidation of the propionic acid side chain. | Shorter-chain carboxylic acids, oxidized derivatives |
| Ring Cleavage | Cleavage of the aromatic rings following hydroxylation. | Aliphatic dicarboxylic acids |
Role of Specific Enzymes in Degradation Mechanisms
The enzymatic degradation of this compound is not extensively documented in scientific literature. However, by examining the degradation pathways of structurally similar compounds, particularly the well-studied pesticide DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane) and its metabolites, insights into the potential enzymatic mechanisms can be inferred. The core bis(p-chlorophenyl) structure is the primary target for enzymatic action.
The Cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including organochlorine compounds. nih.govmdpi.com These enzymes are known to catalyze oxidative reactions, such as hydroxylation and dehalogenation, which are critical first steps in the detoxification and degradation of persistent organic pollutants. mdpi.com For instance, human P450 enzymes can metabolize DDT through mechanisms like hydrogen abstraction and electrophilic addition, leading to metabolites such as DDE and dicofol. nih.gov
In mammals, the metabolism of p,p'-DDT is primarily mediated by cytochrome P450 enzymes, particularly from the CYP2B and CYP3A families. researchgate.net Studies with rat liver microsomes have shown that under anaerobic conditions, cytochrome P450 can catalyze the reductive dechlorination of p,p'-DDT to p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). nih.gov Recombinant human cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, have been identified as catalysts for this dechlorination. researchgate.netnih.gov These enzymes facilitate the removal of chlorine atoms, a key step in reducing the toxicity and persistence of the parent compound.
Furthermore, microbial enzymes are fundamental in the environmental breakdown of these compounds. nih.gov While no specific microorganism has been identified that uses DDT or its metabolites as a sole carbon source, co-metabolism is a common process where microbes produce enzymes that fortuitously degrade these pollutants. A variety of bacteria, including species of Pseudomonas, Bacillus, and Enterobacter, have demonstrated the ability to degrade DDT. nih.gov Lignin-degrading fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also noted for their capacity to mineralize DDT and DDE, owing to their powerful, non-specific extracellular enzymes. cdc.gov Hydrolases, such as lipases and esterases, are another class of enzymes involved in the bioremediation of pollutants by breaking down chemical bonds through hydrolysis. researchgate.net
Given the structural similarity of this compound to DDT metabolites, it is plausible that its degradation would involve similar enzymatic machinery. The propionic acid side chain may be susceptible to beta-oxidation, a common fatty acid degradation pathway, while the chlorinated phenyl rings would likely be targeted by monooxygenases and reductases from the Cytochrome P450 family or microbial sources.
| Enzyme/Enzyme System | Organism/Source | Substrate(s) | Reaction Type |
|---|---|---|---|
| Cytochrome P450 2B6 (CYP2B6) | Human | p,p'-DDT | Reductive Dechlorination |
| Cytochrome P450 3A4 (CYP3A4) | Human | p,p'-DDT | Reductive Dechlorination |
| Ligninolytic Enzymes | Phanerochaete chrysosporium (White-rot fungus) | DDT, DDE | Mineralization |
| Hydrolases (general) | Various Microorganisms | Organochlorine Pesticides | Hydrolysis |
Sorption and Transport Phenomena in Geochemical Systems
The environmental mobility and fate of this compound are governed by its sorption to soil and sediment particles and its transport within geochemical systems. Direct experimental data for this specific compound are scarce. Therefore, its behavior is largely predicted based on the known properties of its structural analogs, DDT and its primary metabolites DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), and DDA (2,2-bis(p-chlorophenyl)acetic acid).
Compounds with the bis(p-chlorophenyl) structure are characteristically hydrophobic and exhibit strong tendencies to adsorb to organic matter in soil and sediments. cdc.gov This is quantified by the organic carbon-water partition coefficient (Koc). High Koc values indicate strong adsorption to soil and sediment, which limits the compound's mobility in water and potential for groundwater contamination. For instance, the Koc values for p,p'-DDT, p,p'-DDE, and p,p'-DDD are all in the range of 10^5, signifying strong adsorption and low mobility. cdc.gov These compounds are known to be persistent and can be transported over long distances primarily bound to particulate matter in the atmosphere or in water runoff. cdc.gov
However, the presence of a carboxylic acid group in this compound, similar to DDA, significantly alters its environmental transport characteristics compared to DDT, DDE, or DDD. The carboxylic acid moiety increases the water solubility of the molecule. DDA is recognized as the principal water-soluble metabolite of DDT. dss.go.thnih.gov This increased solubility means that while it still has an affinity for organic matter, it has a much higher potential for leaching through the soil profile and entering groundwater systems. dss.go.th Studies have found DDA to be a major contaminant in surface water and even in groundwater wells near former DDT application sites, highlighting its mobility in aquatic systems. dss.go.th
Therefore, it is anticipated that this compound would exhibit intermediate behavior. Its two chlorophenyl groups would contribute to significant sorption to soil organic carbon, but the propionic acid group would enhance its water solubility relative to neutral compounds like DDT or DDE. This would make it more mobile than its parent pesticide counterparts and a potential, albeit neglected, contaminant of aquatic environments. The transport of such compounds is facilitated by their partitioning between solid (soil/sediment) and aqueous phases, with the potential for long-range transport in both dissolved and particle-bound forms. cdc.gov
| Compound | Molecular Formula | Water Solubility (mg/L) | Organic Carbon Partition Coefficient (Koc) | Environmental Significance |
|---|---|---|---|---|
| p,p'-DDT | C14H9Cl5 | 0.025 | 1.5 x 10^5 | Strongly adsorbs to soil, low mobility in water. cdc.gov |
| p,p'-DDE | C14H8Cl4 | 0.12 | 5.0 x 10^4 | Strongly adsorbs to soil, persistent metabolite. cdc.gov |
| p,p'-DDD | C14H10Cl4 | 0.090 | 1.5 x 10^5 | Strongly adsorbs to soil. cdc.gov |
| DDA | C14H10Cl2O2 | Not specified, but known as the primary water-soluble metabolite. dss.go.th | Not specified, but expected to be lower than DDT/DDE/DDD. | Mobile in soil and can leach into groundwater. dss.go.th |
Derivatization, Functionalization, and Advanced Chemical Transformations
Esterification and Amidation Reactions for Chemical Modification
The carboxylic acid group of 3,3-Bis(p-chlorophenyl)propionic acid is a prime site for chemical modification through esterification and amidation reactions. These transformations are fundamental in altering the compound's polarity, solubility, and reactivity, thereby creating a diverse library of derivatives.
Esterification is typically achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.combyjus.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com This method is applicable to a wide range of primary and secondary alcohols, yielding the corresponding esters of this compound.
| Reactant | Conditions | Product |
|---|---|---|
| Methanol | H₂SO₄ (catalyst), heat | Methyl 3,3-bis(p-chlorophenyl)propionate |
| Ethanol | H₂SO₄ (catalyst), heat | Ethyl 3,3-bis(p-chlorophenyl)propionate |
Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide linkage. Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. fishersci.co.uknih.govlibretexts.org Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. fishersci.co.uk Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. organic-chemistry.org
| Reactant | Activating Agent | Product |
|---|---|---|
| Ammonia | DCC/HOBt | 3,3-Bis(p-chlorophenyl)propionamide |
| Aniline | Thionyl chloride, then aniline | N-phenyl-3,3-bis(p-chlorophenyl)propionamide |
Reduction and Oxidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group of this compound can undergo both reduction and oxidation, leading to the formation of alcohols or further oxidized products, respectively.
Reduction of the carboxylic acid moiety to a primary alcohol, 3,3-Bis(p-chlorophenyl)propan-1-ol, can be effectively carried out using strong reducing agents. Lithium aluminum hydride (LAH) is a powerful and commonly used reagent for this transformation, capable of reducing carboxylic acids to alcohols in high yields. nih.govadichemistry.combyjus.comcommonorganicchemistry.comorganic-chemistry.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). commonorganicchemistry.com
Halogenation and Other Electrophilic Aromatic Substitutions on the Phenyl Rings
The two p-chlorophenyl rings of this compound are susceptible to further electrophilic aromatic substitution reactions. The directing effects of the existing chloro and alkyl substituents influence the position of the incoming electrophile. The chlorine atoms are ortho, para-directing but deactivating, while the alkyl group is also ortho, para-directing and weakly activating.
Halogenation , such as chlorination or bromination, can introduce additional halogen atoms onto the aromatic rings. The reaction conditions, including the choice of halogenating agent and catalyst, will determine the degree and regioselectivity of the substitution.
Nitration of the aromatic rings can be achieved using a mixture of nitric acid and sulfuric acid. nih.gov This reaction introduces a nitro group (-NO2) onto the phenyl rings. The position of nitration will be directed by the existing substituents. Other nitrating agents, such as bismuth subnitrate in the presence of thionyl chloride, can also be employed for the nitration of aromatic compounds. nih.gov
Cyclization Reactions Leading to Fused Ring Systems
Under certain conditions, this compound or its derivatives can undergo intramolecular cyclization reactions to form fused ring systems. A notable example is the intramolecular Friedel-Crafts acylation. When the carboxylic acid is converted to its acyl chloride, subsequent treatment with a Lewis acid catalyst like aluminum chloride can promote the cyclization onto one of the phenyl rings, leading to the formation of a tetralone derivative. This reaction is a powerful tool for constructing polycyclic frameworks. mdpi.com The success of such cyclizations depends on the ring size being formed, with five- and six-membered rings being the most favorable.
Use as a Building Block in Complex Organic Synthesis
The structural features of this compound make it a potential building block for the synthesis of more complex molecules, including polymers and agrochemical intermediates.
In polymer synthesis , dicarboxylic acids or their derivatives are common monomers for the production of polyesters and polyamides. While direct polycondensation of this compound itself is not straightforward due to its monofunctional nature, it can be chemically modified to create difunctional monomers. For example, derivatization of the phenyl rings to introduce a second reactive group, such as another carboxylic acid or an amino group, would enable its use in step-growth polymerization to form novel poly(ester-amide)s or other polymers. uc.pttcichemicals.com
In the context of agrochemicals , propionic acid derivatives are found in the structure of some pesticides. While there is no direct evidence of this compound being used as an intermediate, its structural similarity to known agrochemicals suggests its potential as a scaffold for the synthesis of new pesticide candidates. For instance, certain dipeptide compounds containing substituted 3-aminopropanoic acid moieties have shown fungicidal activity. mdpi.com
Historical Context and Evolution of Research on 3,3 Bis P Chlorophenyl Propionic Acid
Early Discoveries and Initial Chemical Characterization
Shifting Paradigms in Synthetic Chemistry and their Impact on the Compound's Research
The synthesis of 3,3-Bis(p-chlorophenyl)propionic acid has evolved in tandem with the broader advancements in synthetic organic chemistry. While specific historical synthetic routes for this particular compound are not extensively documented in readily accessible literature, the general approaches to similar diarylpropionic acids have seen significant refinement.
Early synthetic strategies likely involved multi-step processes with potentially harsh reaction conditions and modest yields. As the field of organic synthesis progressed, new methodologies offering greater efficiency, selectivity, and milder conditions would have been applied. The development of organometallic catalysis, for instance, revolutionized the formation of carbon-carbon bonds, a crucial step in the synthesis of such molecules. While detailed historical synthetic pathways for this specific compound are scarce, the evolution from classical condensation reactions to more sophisticated catalytic methods reflects the overarching trends in synthetic chemistry.
Influence of Advancements in Analytical Techniques on Research Progress
The ability to detect, quantify, and structurally elucidate this compound has been profoundly influenced by the rapid advancements in analytical instrumentation.
Initially, techniques such as paper and thin-layer chromatography would have been employed for its separation and qualitative identification. However, the advent of more powerful techniques has been pivotal.
High-Performance Liquid Chromatography (HPLC): The development of HPLC has provided a robust method for the separation and quantification of this compound in various matrices. Reverse-phase HPLC methods, often utilizing C18 columns, have been particularly effective. dss.go.th
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has become an indispensable tool for the analysis of this and other organochlorine compounds. This technique combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, allowing for the unambiguous identification and quantification of the compound, even at trace levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound. While specific spectral data for this exact compound is not widely published, the analysis of related structures provides a framework for its characterization.
These advanced analytical methods have been instrumental in studying the environmental presence, metabolic pathways, and toxicological significance of this compound.
Role of the Compound within Broader Chemical Research Fields
The significance of this compound extends across several interconnected fields of chemical research.
Organochlorine Chemistry: As a derivative of DDT, this compound is a key subject in the study of organochlorine chemistry. Research in this area focuses on the synthesis, reactivity, and properties of compounds containing carbon-chlorine bonds. The study of this compound contributes to a deeper understanding of the chemical transformations and persistence of organochlorine pesticides in the environment.
Environmental Analytical Chemistry: The primary role of this compound in this field is as a biomarker for exposure to DDT. Since it is a major metabolite of DDT, its detection in environmental samples such as soil, water, and biological tissues serves as a reliable indicator of historical or ongoing contamination with the parent pesticide. dss.go.th The development of sensitive analytical methods for its detection is a key focus of environmental monitoring programs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Bis(p-chlorophenyl)propionic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using p-chlorophenyl precursors. For example, derivatives like 3-Amino-3-(4-chlorophenyl)propionic acid (CAS 19947-39-8) are synthesized via nucleophilic substitution or catalytic hydrogenation, with yields optimized by controlling temperature (e.g., 243–245°C melting point for intermediates) and solvent polarity . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. NIST databases confirm structural matches using reference spectra (e.g., m/z values for chlorinated aromatic fragments) .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions on the aromatic rings and propionic acid backbone. For example, coupling constants in aromatic protons (δ 7.2–7.5 ppm) distinguish para-substitution patterns .
Advanced Research Questions
Q. How does this compound interact with transition metal ions, and what factors govern the stability of these complexes?
- Methodological Answer : Studies on structurally analogous compounds (e.g., 3,3-bis(1-methylimidazol-2-yl)propionic acid, BIMP) reveal that chlorophenyl groups influence metal coordination. For example:
- Stability Constants : BIMP forms 1:1 and 1:2 complexes with Cu²⁺, Ni²⁺, and Fe²⁺, with log K values ranging from 4.2 to 6.7. Hydrolysis of 1:1 complexes occurs at pH > 6.0, except for Fe²⁺, which forms stable ternary complexes .
- Thermodynamic Parameters : Fe²⁺-BIMP complexes are exothermic (ΔH ≈ -45 kJ/mol), driven by π-backbonding from carboxylate to imidazole groups. Similar methodologies apply to chlorophenyl derivatives, with UV-Vis titration and potentiometry used to determine formation constants .
Q. What role does solvent choice play in modulating the acid dissociation constants (pKa) and metal-binding behavior of this compound?
- Methodological Answer : Solvent polarity and dielectric constant significantly affect pKa and metal complex stability. For example:
- In aqueous-organic mixtures (e.g., 30% DMSO), pKa shifts by 0.5–1.0 units due to reduced solvation of the deprotonated carboxylate.
- Fe²⁺ complexation with BIMP in ethanol-water systems shows enhanced stability (Δlog K = +0.3) compared to pure water, attributed to reduced competition from solvent molecules .
Q. How can researchers resolve discrepancies in reported thermodynamic parameters for metal complexes involving chlorinated propionic acid derivatives?
- Methodological Answer : Contradictions arise from variations in ionic strength, temperature, or measurement techniques. To address this:
- Standardize conditions (e.g., I = 0.1 M NaCl, 25°C) and validate methods (e.g., calorimetry vs. potentiometry).
- Cross-reference data with NIST or IUPAC databases to identify outliers. For example, Fe²⁺-BIMP stability constants in align with literature values for analogous systems .
Q. What strategies are effective for studying ternary complex formation between this compound, metal ions, and biological ligands?
- Methodological Answer :
- Competitive Titration : Use fluorescence quenching or isothermal titration calorimetry (ITC) to monitor displacement of reference ligands (e.g., EDTA) by the target compound.
- Computational Modeling : Density Functional Theory (DFT) predicts binding modes. For example, Fe²⁺-ACC-BIMP ternary complexes show enhanced stability in physiological pH ranges due to synergistic carboxylate and imidazole coordination .
Analytical and Safety Considerations
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile-water gradients. Retention times for impurities (e.g., unreacted p-chlorophenyl precursors) are compared against certified standards .
- Elemental Analysis : Confirm Cl content (theoretical ≈ 28.5%) via combustion analysis to verify stoichiometry .
Q. What safety protocols are critical when handling chlorinated propionic acid derivatives in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (CLP classification: Skin Corrosion Category 1) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (P260, P280 precautionary codes) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
